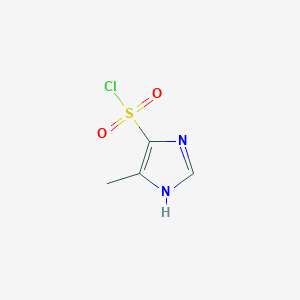![molecular formula C7H12N2O B6602286 octahydropyrazolidino[1,5-a]pyridin-2-one CAS No. 27888-48-8](/img/structure/B6602286.png)
octahydropyrazolidino[1,5-a]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropyrazolidino[1,5-a]pyridin-2-one is a heterocyclic compound characterized by a fused ring system containing nitrogen atoms
Mechanism of Action
Target of Action
The primary target of Octahydropyrazolidino[1,5-a]pyridin-2-one is the Tropomyosin receptor kinase (TRK) . TRK is a type of oncogenic kinase that is clinically validated as an important anti-tumor target . It is associated with pan-tumorigenic oncogenic fusion .
Mode of Action
This compound interacts with its target, TRK, by inhibiting its kinase activity . This compound has been identified as a promising lead compound with a novel pyridin-2(1H)-one scaffold . Through structure-based drug design and structure-activity relationship (SAR) studies, this compound has been determined to be an effective TRK inhibitor with good kinase selectivity . It also blocks cellular TRK signaling, thereby inhibiting TRK-dependent cell viability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving TRK signaling . By inhibiting TRK, this compound disrupts the signaling pathways that promote tumor growth and survival .
Pharmacokinetics
This compound exhibits acceptable pharmacokinetic properties in mice . It has an oral bioavailability of 37.8%
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TRK-dependent cell viability . In vivo, this compound strongly inhibits tumor growth in subcutaneous M091 and KM12 xenograft models harboring TRK fusion, leading to significant tumor suppression and even complete tumor regression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrazolidino[1,5-a]pyridin-2-one typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components . This reaction can be catalyzed by transition metals or proceed via thermal pericyclic mechanisms. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reactions mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrazolidino[1,5-a]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully saturated derivatives.
Substitution: N- and O-arylation reactions with diaryliodonium salts can occur under metal-free conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Diaryliodonium salts in the presence of bases like N,N-diethylaniline or quinoline are used for N- and O-arylation reactions.
Major Products
The major products formed from these reactions include N-arylated and O-arylated derivatives, which can be further functionalized for various applications.
Scientific Research Applications
Octahydropyrazolidino[1,5-a]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Octahydropyrazolidino[1,5-a]pyridin-2-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with biological targets and makes it a valuable scaffold in drug discovery and materials science.
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-1H-pyrazolo[1,5-a]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h6H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNHUFINQHDJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)

![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)


![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)
![ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans](/img/structure/B6602249.png)


![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)

